1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride
CAS No.: 1185307-54-3
Cat. No.: VC2994376
Molecular Formula: C12H18Cl2N2
Molecular Weight: 261.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185307-54-3 |
|---|---|
| Molecular Formula | C12H18Cl2N2 |
| Molecular Weight | 261.19 g/mol |
| IUPAC Name | 1-[1-(3-chlorophenyl)ethyl]piperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H17ClN2.ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;/h2-4,9-10,14H,5-8H2,1H3;1H |
| Standard InChI Key | NFMRBLYSENTKMZ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl |
| Canonical SMILES | CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride belongs to the piperazine derivative family. Its structure features a piperazine ring with a 3-chloro-phenyl-ethyl substituent at one of the nitrogen atoms, existing as a hydrochloride salt. This compound differs from the more extensively studied 1-(3-Chlorophenyl)piperazine hydrochloride by the presence of an ethyl linker between the piperazine and phenyl groups, which potentially alters its pharmacological profile and receptor binding properties.
Comparative Structural Analysis
The structural characteristics of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride can be better understood through comparison with related compounds, as illustrated in the following table:
Table 1: Structural Comparison of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride and Related Compounds
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is expected to exhibit the following properties:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Expected to be soluble in water (as hydrochloride salt) and polar organic solvents such as methanol and ethanol
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Stability: Potentially stable under normal storage conditions when protected from light and moisture
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Melting point: Predicted to be in the range typical for similar piperazine hydrochloride salts
The chlorine atom at the meta position of the phenyl ring likely contributes to specific intermolecular interactions that influence the compound's physical properties and potential biological activities.
Synthesis Approaches
Synthesis of Related Piperazine Derivatives
The synthesis of related compounds such as 1-(3-Chlorophenyl)piperazine hydrochloride involves the reaction of bis-(2-chloroethylamine) hydrochloride with 3-chloro-aniline. According to published methods, this reaction is typically conducted in xylene as a solvent, in the presence of p-toluenesulphonic acid as a catalyst, at reflux temperatures of 140-145°C . The progress of the reaction is monitored by TLC, and upon completion, the product is isolated through cooling, filtration, and washing procedures.
Table 2: Synthesis Parameters for Related Piperazine Derivatives
A patent describes a three-step synthesis of 1-(3-chloro-phenyl-)-4-(3-chloropropyl) piperazine hydrochloride, beginning with diethanolamine and proceeding through 1-(3-chloro-phenyl-) piperazine hydrochloride as an intermediate . This synthetic route is characterized as easy with mild reaction conditions, simplified post-processing operations, and high product purity.
Pharmacological Properties
Toxicological Considerations
Safety data for structurally related compounds provides context for potential hazards associated with 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, although specific toxicological evaluation would be required for a comprehensive safety assessment.
Table 3: Toxicological Data for Related Compounds
Based on data for 1-(3-Chlorophenyl)piperazine hydrochloride, the related compound is classified as toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Given structural similarities, appropriate precautions should be taken when handling 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride.
Analytical Characterization Methods
Spectroscopic Analysis
Characterization of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structure elucidation and confirmation
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Infrared (IR) spectroscopy: To identify characteristic functional groups
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Mass Spectrometry (MS): For molecular weight determination and fragmentation pattern analysis
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UV-Visible spectroscopy: For chromophore characterization and quantitative analysis
Chromatographic Methods
Chromatographic techniques valuable for purity assessment and quantification include:
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis
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Gas Chromatography (GC): For volatile component analysis
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
Future Research Directions
To advance understanding of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride, several research directions could be pursued:
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Development and optimization of efficient synthetic routes with improved yields
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Comprehensive characterization of physical, chemical, and structural properties
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Detailed pharmacological profiling, including receptor binding studies and functional assays
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In vitro and in vivo toxicological assessment to establish safety parameters
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Structure-activity relationship studies to develop improved derivatives with enhanced properties
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Exploration of potential therapeutic applications based on pharmacological findings
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Development of analytical methods for detection and quantification in various matrices
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